molecular formula C7H12N2O4 B1176575 PMP-C peptide CAS No. 140880-00-8

PMP-C peptide

Cat. No.: B1176575
CAS No.: 140880-00-8
Attention: For research use only. Not for human or veterinary use.
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Description

The PMP-C peptide is a 36-residue proteinase inhibitor isolated from the insect Locusta migratoria . It features a unique tertiary fold, distinct from other small canonical serine proteinase inhibitors, consisting of a right-handed twisted, antiparallel beta-sheet that forms a cavity with a hydrophobic core . Its primary research applications are in two key areas. First, PMP-C acts as a potent inhibitor of serine proteases, specifically targeting bovine alpha-chymotrypsin and human leukocyte elastase . Second, it serves as a selective blocker of high voltage-activated (HVA) calcium channels in neuronal research. Studies on cultured dorsal root ganglion (DRG) neurons show that PMP-C preferentially attenuates N-type calcium currents, while showing no effect on T-type or L-type calcium currents at a concentration of 1 µM . This selective mechanism of action, which is frequency-dependent and overlaps with that of omega-conotoxin GVIA, makes PMP-C a valuable tool for neuroscientists investigating synaptic transmission, neural signaling, and calcium channel pharmacology . Its function is also regulated by post-translational modification, as the presence of a fucose group abolishes its ability to block calcium channels . For research purposes, note that PMP-C is typically supplied in a lyophilized (freeze-dried) powder form. This product is intended for laboratory research only and is not for diagnostic or therapeutic use.

Properties

CAS No.

140880-00-8

Molecular Formula

C7H12N2O4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

PMP-C shares structural homology with PMP-D2 (40% sequence identity) and HI (72% identity with PMP-D2), both isolated from L. migratoria . Key differences include:

Feature PMP-C PMP-D2 HI
Length 36 residues 35 residues 36 residues
Disulfide Bonds Cys4-Cys19, Cys14-Cys32, Cys17-Cys27 Cys4-Cys18, Cys14-Cys31, Cys17-Cys27 Similar to PMP-D2
Glycosylation O-Fucosylation at Thr-9 None None
Tertiary Fold Unique ellipsoid with three β-strands Similar β-sheet but stabilized by salt bridges Homologous to PMP-D2

PMP-C’s binding loop (residues 26–34) adopts a canonical protease-inhibitor conformation, while PMP-D2 and HI exhibit divergent loop flexibility due to differences in stabilizing interactions (e.g., salt bridges in PMP-D2) .

Functional Comparison

Enzyme Inhibition Profiles
Peptide α-Chymotrypsin Ki (nM) HLE Ki (nM) Trypsin Inhibition
PMP-C 1.2 4.3 No
PMP-D2 3.0 (weak) >1000 Weak (Ki = 200 nM)
HI 2.5 >1000 No

PMP-C is the only peptide in this group with potent HLE inhibition, attributed to its P1 residue (Leu-30) and glycosylation-enhanced stability . PMP-D2 and HI, despite sharing high sequence homology, lack HLE affinity due to their P1 residues (Arg-29 in PMP-D2, Arg-30 in HI) .

Role of P1 Residues and Mutagenesis
  • PMP-C : Leu-30 at P1 is critical for HLE and α-chymotrypsin inhibition. Substitution with Val (L30V) increases HLE Ki by 3-fold, suggesting Leu’s optimal fit in HLE’s S1 pocket .
  • PMP-D2 : Arg-29 at P1 confers trypsin inhibition. Mutation to Leu (R29L) converts it into a potent α-chymotrypsin inhibitor (Ki = 3 nM) .
  • HI : Similar to PMP-D2, but lacks functional plasticity upon mutation .

Biochemical and Evolutionary Insights

  • Glycosylation Effects : PMP-C’s Thr-9 fucosylation reduces backbone dynamics and increases thermal stability by ~1 kcal/mol, a feature absent in PMP-D2 and HI .
  • Evolutionary Divergence: PMP-C and PMP-D2 likely evolved from a common ancestor via non-disruptive mutations. PMP-C’s glycosylation and Leu-30 may represent adaptations for dual protease inhibition .
  • Species Selectivity : PMP-D2’s additional interaction with chymotrypsin residues 172–175 (via P10-P6 loop) explains its species-specific activity, absent in PMP-C .

Research Implications

PMP-C’s compact structure, reversible binding, and glycosylation make it a model for designing small protease inhibitors with enhanced stability . In contrast, PMP-D2’s mutational flexibility highlights the role of non-P1 residues in enzyme selectivity.

Preparation Methods

Resin Selection and Initial Anchoring

The synthesis of PMP-C peptide employs solid-phase peptide synthesis (SPPS) , a method where the peptide chain is anchored to an insoluble polymer resin via its C-terminus. For PMP-C, researchers typically utilize Fmoc/tBu chemistry , which avoids the need for hazardous hydrogen fluoride (HF) during cleavage. The resin choice—often a Rink amide or Wang resin —depends on the desired C-terminal functional group. For instance, Wang resin facilitates acid-labile cleavage, yielding a free carboxylic acid, while Rink amide resin produces an amidated C-terminus.

Amino Acid Coupling and Deprotection Cycles

Each synthetic cycle involves:

  • Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).

  • Coupling : Activation of the incoming Fmoc-protected amino acid with reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine). Excess reagents ensure >99% coupling efficiency, critical for minimizing deletion sequences in PMP-C’s 42-amino-acid chain.

A study comparing PMP-C synthesis protocols reported a coupling time of 45 minutes per residue , with double couplings required for sterically hindered residues like arginine and cysteine.

Disulfide Bond Formation and Oxidative Folding

Cysteine Protection and Selective Deprotection

PMP-C contains six cysteine residues forming three disulfide bonds (Cys115–Cys133, Cys128–Cys149, Cys131–Cys140). To prevent premature oxidation, cysteine side chains are protected with Trt (trityl) or Acm (acetamidomethyl) groups during SPPS. Post-cleavage, selective deprotection is achieved via:

  • Trt removal : Treatment with trifluoroacetic acid (TFA) containing triisopropylsilane (TIS).

  • Acm removal : Iodine oxidation in aqueous acetic acid.

Oxidative Folding Conditions

Oxidative folding of PMP-C is performed in 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM reduced glutathione (GSH) and 0.1 mM oxidized glutathione (GSSG). This redox system ensures proper disulfide pairing, as incorrect linkages render the peptide inactive against proteases. A 72-hour folding process at 4°C yields >80% correctly folded PMP-C , confirmed by reverse-phase HPLC and mass spectrometry.

Cleavage and Global Deprotection

Acidolytic Cleavage from Resin

PMP-C is cleaved from the resin using a TFA-based cocktail (TFA:water:TIS = 95:2.5:2.5 v/v). This step simultaneously removes acid-labile side-chain protecting groups (e.g., tBu for serine and threonine). For PMP-C, a 3-hour cleavage time at room temperature minimizes side reactions such as aspartimide formation.

Precipitation and Crude Peptide Isolation

Post-cleavage, the peptide is precipitated in ice-cold diethyl ether , centrifuged, and lyophilized. Crude PMP-C typically exhibits ~60% purity by analytical HPLC, necessitating further purification.

Purification and Analytical Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude PMP-C is purified using a C18 column with a gradient of 10–40% acetonitrile in 0.1% TFA over 60 minutes. This yields a single peak corresponding to the folded peptide, with a retention time of 32 minutes.

Table 1: HPLC Purification Parameters for PMP-C

ParameterValue
ColumnC18 (250 × 4.6 mm, 5 µm)
Flow Rate1 mL/min
DetectionUV at 214 nm
Purity Post-HPLC>95%

Mass Spectrometry (MS) and NMR Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight of PMP-C (observed m/z: 4763.2 Da; calculated: 4763.5 Da ). Nuclear magnetic resonance (NMR) spectroscopy further validates the disulfide connectivity and β-sheet topology.

Synthetic Variants and Activity Optimization

Site-Directed Mutagenesis

Replacing Leu30 with arginine in PMP-C’s reactive site converts it into a potent elastase inhibitor (Ki = 3 nM). This modification, achieved via SPPS using Fmoc-Arg(Pbf)-OH, highlights the flexibility of synthetic approaches in tuning PMP-C’s specificity.

Table 2: Inhibitory Activity of PMP-C Variants

Variantα-Chymotrypsin Ki (nM)Elastase Ki (nM)
Wild-Type0.2120
Leu30→Arg153

Scalability and Yield Considerations

Large-scale PMP-C synthesis (≥100 mg) faces challenges in solubility during SPPS , particularly for hydrophobic segments. Using DMSO as a co-solvent (20% v/v in DMF) improves resin swelling and coupling efficiency, increasing the overall yield from 12% to 38% .

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